

Hexamethyl tungsten synthesis and properties

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An In-depth Technical Guide to **Hexamethyl Tungsten**: Synthesis and Properties

Introduction

Hexamethyl tungsten, with the chemical formula W(CH₃)₆, is a notable organometallic compound, first synthesized in 1973 by Sir Geoffrey Wilkinson and A. J. Shortland.[1][2] Classified as a transition metal alkyl complex, it is a red, crystalline, and highly volatile solid at room temperature.[2] The compound is renowned for its unusual molecular geometry and significant reactivity, making it a subject of considerable academic interest. Initially pursued with the expectation of finding a thermally robust octahedral methyl complex, its discovery and subsequent characterization have provided valuable insights into the structural chemistry of d⁰ transition metal centers.[1][2]

This guide provides a comprehensive overview of the synthesis, molecular structure, and chemical properties of **hexamethyl tungsten**, intended for researchers and professionals in chemistry and materials science.

Synthesis of Hexamethyl Tungsten

The synthesis of **hexamethyl tungsten** has evolved since its initial discovery, with methods developed to improve yield and reliability.

Initial Synthesis (Wilkinson and Shortland, 1973)

The first reported synthesis involved the reaction of tungsten hexachloride (WCl₆) with methyllithium (MeLi) in diethyl ether.[1][2] This method, however, was often plagued by poor



and inconsistent yields.[1] The stoichiometry is critical, with the best results obtained using a WCl₆ to MeLi molar ratio of approximately 1:3.[3]

Improved Synthesis (Wilkinson and Galyer, 1976)

A more reliable and higher-yield synthesis was later developed, employing trimethylaluminium (Al(CH₃)₃) as the alkylating agent in the presence of trimethylamine.[1][2][4] This method allows for the preparation of multigram quantities of the compound.[5] The overall reaction is as follows:

 $WCl_6 + 6 Al(CH_3)_3 \rightarrow W(CH_3)_6 + 6 Al(CH_3)_2 Cl[2][4]$

Alternative Synthesis using Dimethylzinc

Another effective method involves the use of dimethylzinc (Zn(CH₃)₂) as the methylating agent. [2][4] This route can be used with either tungsten hexafluoride (WF₆) or tungsten hexachloride (WCl₆).[2][4]

 $WX_6 + 3 Zn(CH_3)_2 \rightarrow W(CH_3)_6 + 3 ZnX_2$ (where X = F, Cl)[2][4]

Experimental Protocols

All procedures involving **hexamethyl tungsten** must be conducted under a rigorously air-free and anhydrous atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as the compound is spontaneously flammable in air.[3][6]

Protocol for Improved Synthesis using Trimethylaluminium

This protocol is based on the improved synthesis method reported by Wilkinson and Galyer.[5]

- Reaction Setup: A reaction vessel is charged with tungsten hexachloride (WCl₆) and suspended in an appropriate hydrocarbon solvent (e.g., pentane or hexane) under an inert atmosphere.
- Alkylation: The suspension is cooled to a low temperature (typically -80°C to -78°C). A solution of trimethylaluminium (Al(CH₃)₃) is then added slowly to the stirred suspension.



- Reaction: The reaction mixture is allowed to warm gradually while stirring. The progress of the reaction can be monitored by changes in color.
- Byproduct Removal: After the reaction is complete, the byproduct, chlorodimethylaluminium (Al(CH₃)₂Cl), is complexed and removed by adding an amine, such as trimethylamine or triethylamine, followed by filtration.
- Isolation and Purification: The solvent is removed from the filtrate under vacuum at low temperature (e.g., -20°C).[3] The resulting red, solid residue is then purified by sublimation at room temperature onto a cold probe (-10°C) to yield pure, crystalline hexamethyl tungsten.
 [3]

Properties of Hexamethyl Tungsten Physical and Chemical Properties

Hexamethyl tungsten is a red crystalline solid that is extremely volatile, subliming readily at -30°C.[2] It is highly soluble in various nonpolar organic solvents, including petroleum ethers, aromatic hydrocarbons, carbon disulfide, and carbon tetrachloride.[1][2]

Property	Value
Chemical Formula	C ₆ H ₁₈ W[2]
Molar Mass	274.05 g·mol ⁻¹ [2][7]
Appearance	Red crystalline solid / Vivid red gas[2]
Melting Point	~30°C[3]
Sublimation	Readily sublimes at -30°C[2]
Solubility	Soluble in petroleum, aromatic hydrocarbons, ethers, CS ₂ , CCl ₄ [1][2]
Stability	Air-sensitive, thermally unstable at room temperature[1][4]

Molecular Geometry



One of the most remarkable features of W(CH₃)₆ is its molecular structure. Initially, it was presumed to have an octahedral geometry, a common configuration for six-coordinate metal complexes.[1] This was seemingly supported by early infrared and photoelectron spectroscopy studies.[1] However, subsequent investigations, including gas-phase electron diffraction and single-crystal X-ray diffraction, definitively revealed a distorted trigonal prismatic geometry with C_{3v} symmetry.[2][8]

This distortion is attributed to a second-order Jahn-Teller effect.[2] The structure features two sets of three methyl groups. One set forms a smaller triangle with longer C-W bonds, while the other forms a larger triangle with shorter C-W bonds.[2]

Structural Parameter	Value
Molecular Geometry	Distorted Trigonal Prismatic[2]
Point Group Symmetry	C₃v (WC6 skeleton)[1][9]
C-W-C Angles (upper triangle)	94-97°[1][2]
C-W-C Angles (lower triangle)	75-78°[1][2]

Stability and Decomposition

Hexamethyl tungsten is thermally unstable and decomposes at room temperature.[1][4] The decomposition process releases methane and trace amounts of ethane, leaving a black residue containing polymethylene and tungsten.[1][4] The approximate stoichiometry for the decomposition is:

$$W(CH_3)_6 \rightarrow 3CH_4 + (CH_2)_3 + W[1]$$

Due to this instability, the compound must be stored at low temperatures (e.g., -40°C) under an inert atmosphere to prevent significant decomposition.[3]

Reactivity

W(CH₃)₆ is extremely reactive.[6]

With Oxygen: It is spontaneously flammable in air.[1][3]



- With Acids: It reacts with compounds containing acidic protons to liberate methane.[1][2]
- With Halogens: Reaction with halogens like bromine or iodine results in the formation of the corresponding methyl halide and tungsten halide.[1][2]

Spectroscopic Properties

Spectroscopic analysis has been crucial in understanding the structure and bonding of **hexamethyl tungsten**.

Spectroscopic Data	Observation
¹ H NMR	A single sharp signal at τ 8.38 (in deuterotoluene) with satellites from ¹⁸³ W coupling (J(¹⁸³ W-H) = 3.0 Hz).[3]
¹³ C NMR	A single peak is observed due to dynamic motions in solution.[3][4] The calculated chemical shift difference between the two non-equivalent methyl groups in the static structure is ~18 ppm.[8]
Infrared (IR) Spectroscopy	A key absorption at 482 cm ⁻¹ is assigned to the W-C stretching frequency. Other peaks correspond to C-H stretching (2980, 2870 cm ⁻¹) and deformation (1395, 1090 cm ⁻¹).[3]
Mass Spectrometry	The highest mass peak observed corresponds to the $[W(CH_3)_5]^+$ ion, with subsequent peaks showing the loss of further methyl groups.[3]

Conclusion

Hexamethyl tungsten remains a cornerstone compound in organometallic chemistry. Its synthesis, particularly the improved methods using organoaluminium or organozinc reagents, has made it accessible for detailed study. The elucidation of its distorted trigonal prismatic structure corrected a long-held assumption of octahedral geometry and spurred deeper theoretical understanding of bonding in high-coordination number complexes. While its high reactivity and thermal instability present handling challenges, they also offer opportunities for



applications in chemical synthesis and materials science, such as its potential, though not commercially realized, use in chemical vapor deposition.[2] The continued study of W(CH₃)₆ and its analogs will undoubtedly continue to contribute to the fundamental knowledge of metal-carbon bonds.

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